molecular formula C16H23F2N3OS B12266322 4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine

4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine

Cat. No.: B12266322
M. Wt: 343.4 g/mol
InChI Key: DIZNRPQWIXYFPZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine is a complex organic compound that features a piperidine ring substituted with difluoro groups and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine involves its interaction with specific molecular targets and pathways. The difluoro groups and thiazole moiety play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or other biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine is unique due to its combination of difluoro groups and a thiazole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H23F2N3OS

Molecular Weight

343.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C16H23F2N3OS/c1-12-19-14(11-23-12)10-20-6-2-13(3-7-20)15(22)21-8-4-16(17,18)5-9-21/h11,13H,2-10H2,1H3

InChI Key

DIZNRPQWIXYFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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